molecular formula C10H12BrN B1518304 2-Bromo-N-(cyclopropylmethyl)aniline CAS No. 1156164-31-6

2-Bromo-N-(cyclopropylmethyl)aniline

Cat. No.: B1518304
CAS No.: 1156164-31-6
M. Wt: 226.11 g/mol
InChI Key: VEMDNGXBEPRVFM-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)aniline is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDNGXBEPRVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Example 142A was prepared as described in Example 111A substituting cyclopropanecarbaldehyde for Example 105B and 2-bromoaniline for tert-butyl piperidin-4-ylcarbamate. The isolated product was purified by flash chromatography (silica gel, 0-10% ethyl acetate in heptane) to give the title compound.
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Synthesis routes and methods II

Procedure details

A 100 mL flask was charged with 2-bromoaniline (1.720 g, 10.00 mmol), cyclopropanecarbaldehyde (0.374 mL, 5.00 mmol), acetic acid (2.86 mL, 50.0 mmol) and dichloromethane (50 mL). The mixture was heated at 50° C. for 1 hour. The mixture was then cooled in an ice bath and the sodium triacetoxyborohydride (2.119 g, 10.00 mmol) was added in portionwise over a few minutes. After 15 minutes, the ice bath was removed and the mixture was stirred for 2 hours at ambient temperature. The reaction mixture was quenched with 2.5 M sodium hydroxide (16 mL) and then partitioned between saturated sodium bicarbonate solution (100 mL) and ethyl acetate (100 mL). The layers were separated and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
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1.72 g
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0.374 mL
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2.86 mL
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50 mL
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2.119 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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